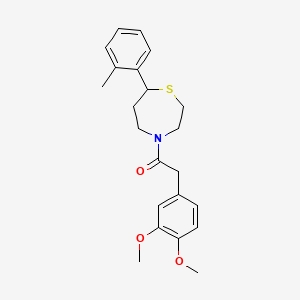

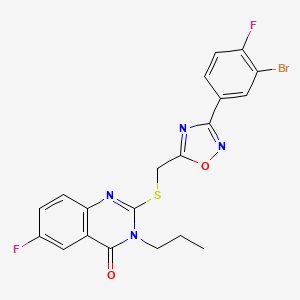

2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This molecule has been studied extensively for its potential use in treating various types of cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Compounds : Research into the synthesis of thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties explores the interaction of aminoacetophenone with sulphonamides and other reagents to yield compounds with potential anticancer properties for liver and breast cancer (S. Hessien, M. Kadah, N. A. Marzouk, 2009). This research demonstrates the utility of related compounds in synthesizing novel derivatives with significant biological activity.

Advanced Synthesis Techniques : A study on the FeCl3-promoted synthesis of bisindolines presents a stereoselective construction of complex structures, showcasing advanced techniques in organic synthesis that could be applicable to the synthesis and functionalization of 2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone (N. F. Thomas et al., 2004).

Biological and Pharmacological Applications

- Antioxidant and Enzyme Inhibition Activities : A study on phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione explores their synthesis and antioxidant activities. These compounds were found to be effective inhibitors for AChE, hCA I, hCA II, and BChE, indicating potential applications in neurodegenerative disease treatment (Tekin Artunç et al., 2020).

Chemical Reactivity and Product Formation

- Heterocyclic Rearrangement : Research into the rearrangement of 5-arylisoxazole-3-hydroxamic acids into oxadiazoles showcases the reactivity of certain functional groups under specific conditions, potentially relevant to understanding the reactivity of the thiazepan-4-yl group in the target compound (V. Potkin et al., 2012).

Material Science Applications

- Synthesis of 3D Fragments for Screening Libraries : A study on the synthesis of 1,4-thiazepanones and 1,4-thiazepanes as 3D fragments for screening libraries demonstrates the application of seven-membered ring systems in developing new ligands for bromodomain and extraterminal domain (BET) bromodomains, highlighting the role of such structures in drug discovery (A. Pandey et al., 2020).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-16-6-4-5-7-18(16)21-10-11-23(12-13-27-21)22(24)15-17-8-9-19(25-2)20(14-17)26-3/h4-9,14,21H,10-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOWASUDUYPOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)

![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)

![N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2813117.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)